molecular formula C20H30FN B563030 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline CAS No. 914381-28-5

6-Fluoro-1-undecyl-3,4-dihydroisoquinoline

Cat. No.: B563030
CAS No.: 914381-28-5
M. Wt: 303.465
InChI Key: NMHWQPDBDLNIJE-UHFFFAOYSA-N
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Description

6-Fluoro-1-undecyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C20H30FN and a molecular weight of 303.46 g/mol . This compound is characterized by the presence of a fluorine atom at the sixth position, an undecyl chain at the first position, and a dihydroisoquinoline core structure. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives and fluorinated reagents.

    Alkylation: The undecyl chain is introduced through alkylation reactions, often using alkyl halides under basic conditions.

    Reduction: The final step involves the reduction of the isoquinoline core to form the dihydroisoquinoline structure, typically using hydrogenation or other reducing agents.

Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated isoquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

6-Fluoro-1-undecyl-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biochemistry: Employed in the study of enzyme interactions and binding studies.

    Medicine: Investigated for potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the undecyl chain can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 6-Fluoro-1-decyl-3,4-dihydroisoquinoline
  • 6-Fluoro-1-dodecyl-3,4-dihydroisoquinoline
  • 6-Fluoro-1-undecyl-isoquinoline

Comparison: 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline is unique due to its specific substitution pattern and the presence of both a fluorine atom and an undecyl chain. This combination can result in distinct physicochemical properties and biological activities compared to its analogs. For instance, the length of the alkyl chain can influence the compound’s solubility and interaction with biological membranes, while the fluorine atom can affect its reactivity and binding characteristics .

Properties

IUPAC Name

6-fluoro-1-undecyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN/c1-2-3-4-5-6-7-8-9-10-11-20-19-13-12-18(21)16-17(19)14-15-22-20/h12-13,16H,2-11,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHWQPDBDLNIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NCCC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661981
Record name 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914381-28-5
Record name 6-Fluoro-3,4-dihydro-1-undecylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914381-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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